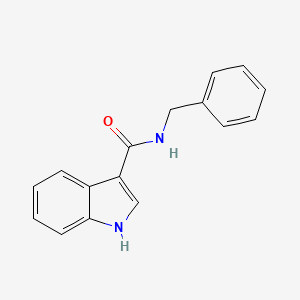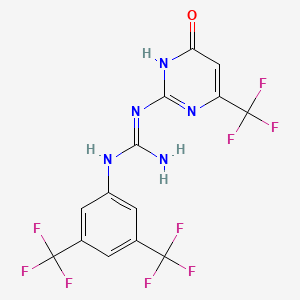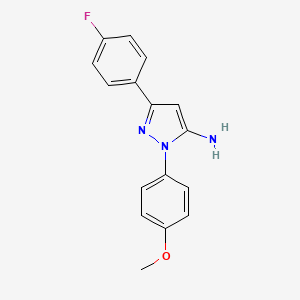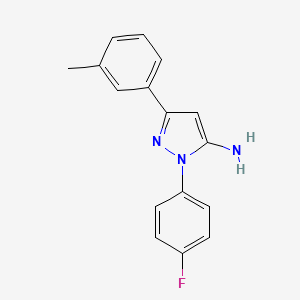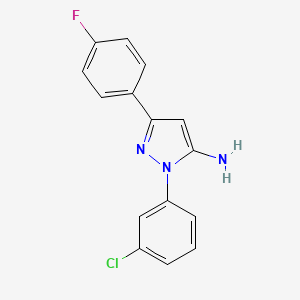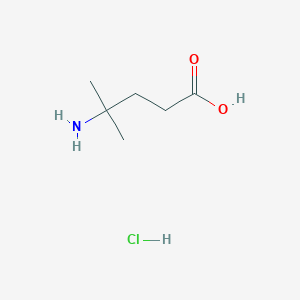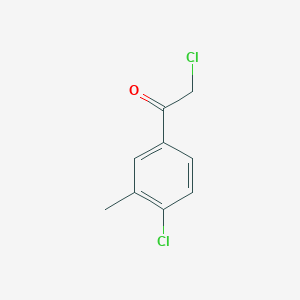
4-Chloro-3-methylphenacyl chloride
描述
4-Chloro-3-methylphenacyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of phenacyl chloride, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry .
准备方法
4-Chloro-3-methylphenacyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 3-methylphenacyl chloride using chlorine gas in the presence of a catalyst. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective chlorination at the desired position .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .
化学反应分析
4-Chloro-3-methylphenacyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as hydroxide, amine, or thiolate. Common reagents for these reactions include sodium hydroxide, ammonia, and thiols. The major products formed depend on the nucleophile used .
-
Oxidation: : this compound can be oxidized to form corresponding carboxylic acids or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used in these reactions .
-
Reduction: : Reduction of this compound can lead to the formation of alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed .
科学研究应用
4-Chloro-3-methylphenacyl chloride has several applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates. Its reactivity makes it valuable in the development of new synthetic methodologies .
-
Biology: : This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions. It can act as an inhibitor or activator in enzymatic reactions .
-
Medicine: : In medicinal chemistry, this compound is used to synthesize pharmaceutical compounds with potential therapeutic effects. It is also studied for its antimicrobial properties .
-
Industry: : It is employed in the production of specialty chemicals and materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of 4-Chloro-3-methylphenacyl chloride involves its interaction with specific molecular targets. In biochemical studies, it can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the nature of the target and the reaction conditions .
The compound’s reactivity is influenced by the presence of the chlorine and methyl substituents, which can affect its electrophilicity and steric properties. These factors play a crucial role in determining the compound’s specificity and potency in various biochemical and chemical reactions .
相似化合物的比较
4-Chloro-3-methylphenacyl chloride can be compared with other similar compounds, such as:
-
4-Chloro-3-methylphenol: : This compound has a similar structure but lacks the phenacyl chloride moiety. It is used as a disinfectant and preservative .
-
3-Methylphenacyl chloride: : This compound lacks the chlorine substituent and is used in organic synthesis for different applications .
-
4-Chlorophenacyl chloride: : This compound lacks the methyl group and is used in various chemical reactions and research applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specialized applications in research and industry .
属性
IUPAC Name |
2-chloro-1-(4-chloro-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUXCKGGBTVKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343859 | |
| Record name | 4-Chloro-3-methylphenacyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65610-03-9 | |
| Record name | 4-Chloro-3-methylphenacyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


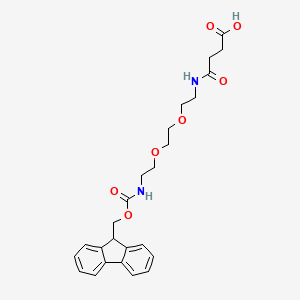
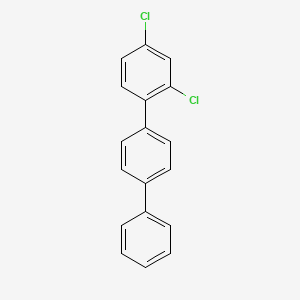

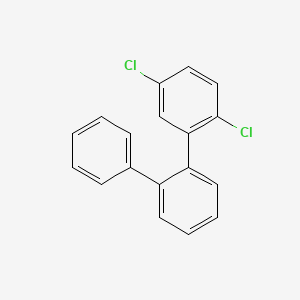
![6-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3031663.png)
![3-[(4-Chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B3031664.png)
![Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-](/img/structure/B3031665.png)
